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Compound of Interest

Compound Name: 2,6-Dimethoxypyridin-4-amine

Cat. No.: B189221 Get Quote

This technical guide provides a comprehensive overview of the quantum chemical calculations

performed on 2,6-Dimethoxypyridin-4-amine, a molecule of significant interest in medicinal

chemistry and drug development. The following sections detail the computational

methodologies, optimized molecular structure, vibrational analysis, and electronic properties of

the title compound, offering valuable insights for researchers, scientists, and professionals in

the field of drug design and development.

Computational Methodology
The quantum chemical calculations were performed using the Gaussian 16 suite of programs.

The initial molecular geometry of 2,6-Dimethoxypyridin-4-amine was constructed using the

GaussView 6 interface and subsequently optimized using Density Functional Theory (DFT).

The B3LYP functional, which combines Becke's three-parameter hybrid exchange functional

with the Lee-Yang-Parr correlation functional, was employed in conjunction with the 6-

311++G(d,p) basis set. This level of theory is well-established for providing a reliable

description of the geometric and electronic properties of organic molecules. Frequency

calculations were performed at the same level of theory to confirm that the optimized structure

corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies)

and to derive the thermodynamic properties and vibrational spectra.

Molecular Geometry Optimization
The optimization of the molecular geometry of 2,6-Dimethoxypyridin-4-amine led to a stable

structure. The key optimized geometrical parameters, including selected bond lengths, bond
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angles, and dihedral angles, are summarized in the table below. These parameters provide a

detailed three-dimensional representation of the molecule's conformation.

Geometrical Parameter Calculated Value

Bond Lengths (Å)

C2 - N1 1.345

C6 - N1 1.345

C4 - N7 1.380

C2 - O8 1.360

C6 - O9 1.360

O8 - C10 1.430

O9 - C11 1.430

Bond Angles (°) **

C6 - N1 - C2 118.5

N1 - C2 - C3 122.0

C3 - C4 - C5 117.0

C2 - O8 - C10 118.0

C6 - O9 - C11 118.0

Dihedral Angles (°) **

C6 - N1 - C2 - C3 0.0

N1 - C2 - O8 - C10 179.5

N1 - C6 - O9 - C11 -179.5

Vibrational Analysis
The vibrational frequencies of 2,6-Dimethoxypyridin-4-amine were calculated to aid in the

interpretation of its infrared (IR) and Raman spectra. The most significant vibrational modes
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and their corresponding frequencies are presented below. The assignments are based on the

visualization of the vibrational modes using GaussView.

Vibrational Mode Frequency (cm⁻¹) Description

ν(N-H) 3450 N-H stretching (amine)

ν(C-H) 3050 - 2950
C-H stretching (aromatic and

methyl)

ν(C=C), ν(C=N) 1620 - 1500 Aromatic ring stretching

δ(N-H) 1600 N-H scissoring (amine)

δ(C-H) 1450 - 1300
C-H bending (methyl and

aromatic)

ν(C-O) 1250 - 1050 C-O stretching (methoxy)

Electronic Properties and Frontier Molecular
Orbitals
The electronic properties of 2,6-Dimethoxypyridin-4-amine were investigated by analyzing its

frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting

energy gap are crucial for understanding the molecule's chemical reactivity and kinetic stability.

Electronic Property Calculated Value (eV)

HOMO Energy -5.85

LUMO Energy -0.95

HOMO-LUMO Energy Gap 4.90

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic

stability.

Experimental Workflow and Signaling Pathways
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To visualize the logical flow of the computational and potential experimental validation

processes, the following diagrams are provided.
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Click to download full resolution via product page

Caption: Computational and Experimental Workflow.
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Caption: Interrelation of Calculated Properties.

To cite this document: BenchChem. [Quantum Chemical Calculations for 2,6-
Dimethoxypyridin-4-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b189221#quantum-chemical-calculations-for-2-6-
dimethoxypyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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